Hexadec-8-EN-1-YL tridecanoate
Description
Hexadec-8-EN-1-YL tridecanoate is an ester compound comprising a hexadecenyl chain (with a double bond at the 8th carbon) esterified with tridecanoic acid (C13H26O2). Its structural formula includes a 16-carbon unsaturated alcohol moiety, contributing to its unique physicochemical properties, such as reduced viscosity and enhanced solubility in nonpolar solvents compared to fully saturated analogs.
Properties
CAS No. |
64767-83-5 |
|---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
hexadec-8-enyl tridecanoate |
InChI |
InChI=1S/C29H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-31-29(30)27-25-23-21-19-14-12-10-8-6-4-2/h15-16H,3-14,17-28H2,1-2H3 |
InChI Key |
FEEWNAJGUCUTAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCCCCCCCC=CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-8-EN-1-YL tridecanoate can be synthesized through esterification. The reaction involves the condensation of hexadec-8-en-1-ol with tridecanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexadec-8-EN-1-YL tridecanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hexadecyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Ammonia or amines for amide formation, and water or hydroxide ions for hydrolysis.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, acids.
Scientific Research Applications
Hexadec-8-EN-1-YL tridecanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of hexadec-8-EN-1-YL tridecanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of hexadec-8-en-1-ol and tridecanoic acid. These products can then participate in further metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Hexadec-8-EN-1-YL Tridecanoate and Analogous Esters
Key Observations :
- The unsaturated hexadecenyl chain in this compound reduces its melting point and increases flexibility compared to saturated analogs like ethyl hexadecanoate .
- Methyl tridecanoate, a shorter-chain ester, exhibits higher volatility (lower boiling point) due to its reduced molecular weight .
Physicochemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- The double bond in this compound likely lowers its melting point relative to ethyl hexadecanoate, aligning with trends observed in unsaturated vs. saturated fatty acid esters .
- Its hydrophobicity (LogP ~15.1) is comparable to tridecanoate derivatives with similar chain lengths, as seen in analogs like Locusta migratoria LmigOBP1-binding ligands (e.g., ethyl tridecanoate) .
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